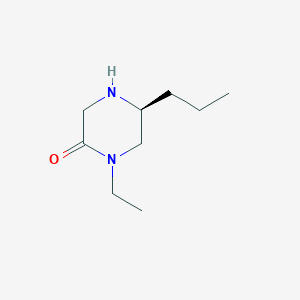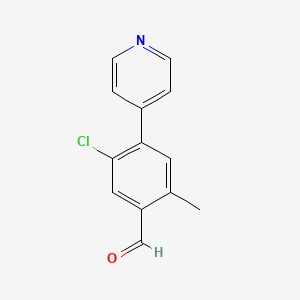
5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde: is an organic compound with the molecular formula C13H10ClNO . It is a derivative of benzaldehyde, featuring a chlorine atom at the 5th position, a methyl group at the 2nd position, and a pyridin-4-yl group at the 4th position on the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-2-methylbenzaldehyde.
Pyridine Introduction: The pyridin-4-yl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) and may require elevated temperatures and specific solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity .
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in 5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 5-Chloro-2-methyl-4-(pyridin-4-yl)benzoic acid.
Reduction: 5-Chloro-2-methyl-4-(pyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry:
作用机制
The mechanism of action of 5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of the pyridin-4-yl group allows for potential hydrogen bonding and π-π interactions with biological macromolecules, influencing its binding affinity and specificity .
相似化合物的比较
- 5-Chloro-2-methyl-4-(pyridin-2-yl)benzaldehyde
- 5-Chloro-2-methyl-4-(pyridin-3-yl)benzaldehyde
- 5-Chloro-2-methyl-4-(pyridin-4-yl)benzoic acid
Uniqueness:
- Structural Differences: The position of the pyridinyl group (2-, 3-, or 4-) can significantly affect the compound’s chemical reactivity and biological activity.
- Functional Group Variations: The presence of different functional groups (e.g., aldehyde vs. carboxylic acid) can lead to variations in chemical behavior and potential applications .
属性
分子式 |
C13H10ClNO |
|---|---|
分子量 |
231.68 g/mol |
IUPAC 名称 |
5-chloro-2-methyl-4-pyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C13H10ClNO/c1-9-6-12(10-2-4-15-5-3-10)13(14)7-11(9)8-16/h2-8H,1H3 |
InChI 键 |
PSRMTEHJSJOZBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C=O)Cl)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


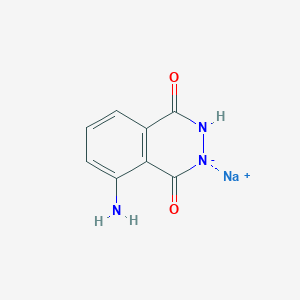
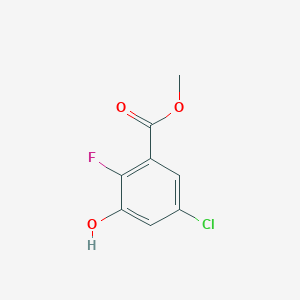
![3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B14031618.png)
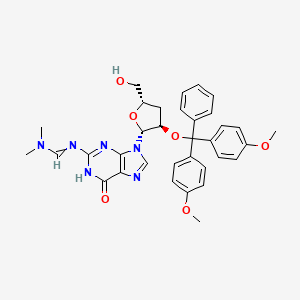
![Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate](/img/structure/B14031640.png)
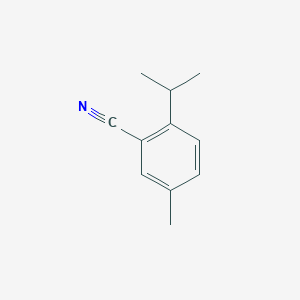
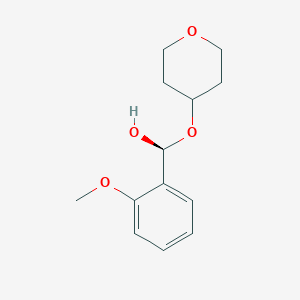
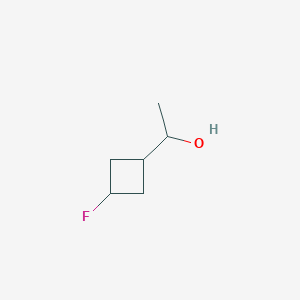

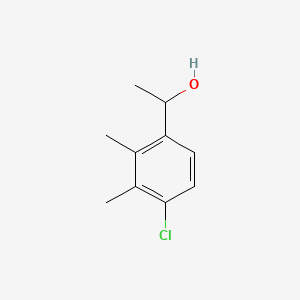

![N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine](/img/structure/B14031683.png)

